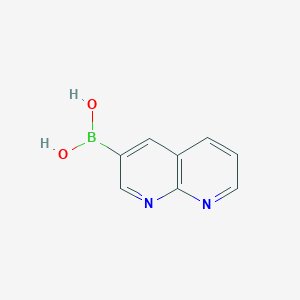
2-(Methoxymethyl)-3,7-dimethylocta-1,6-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methoxymethyl)-3,7-dimethylocta-1,6-diene is an organic compound characterized by its unique structure, which includes a methoxymethyl group attached to a diene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-3,7-dimethylocta-1,6-diene can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of boron reagents in Suzuki–Miyaura coupling is particularly notable for its efficiency and environmental friendliness .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methoxymethyl)-3,7-dimethylocta-1,6-diene undergoes various chemical reactions, including:
Reduction: Common reducing agents like hydrogen can be used to convert the diene into more saturated compounds.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Nitric dioxide (NO2) is a common reagent used in the oxidation of this compound.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Various nucleophiles can be employed to substitute the methoxymethyl group.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alkanes, and substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Methoxymethyl)-3,7-dimethylocta-1,6-diene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Methoxymethyl)-3,7-dimethylocta-1,6-diene involves its interaction with various molecular targets. The methoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The pathways involved in its reactions include radical formation and subsequent transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxyestradiol: This compound is an angiogenesis inhibitor with applications in cancer treatment.
Salvinorin B methoxymethyl ether: A semi-synthetic analogue used in scientific research for its longer duration of action and increased potency at the κ-opioid receptor.
Uniqueness
2-(Methoxymethyl)-3,7-dimethylocta-1,6-diene is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its methoxymethyl group provides distinct reactivity compared to other similar compounds, making it valuable in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
921213-36-7 |
|---|---|
Molekularformel |
C12H22O |
Molekulargewicht |
182.30 g/mol |
IUPAC-Name |
2-(methoxymethyl)-3,7-dimethylocta-1,6-diene |
InChI |
InChI=1S/C12H22O/c1-10(2)7-6-8-11(3)12(4)9-13-5/h7,11H,4,6,8-9H2,1-3,5H3 |
InChI-Schlüssel |
FWSRKGYSCGDJJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC=C(C)C)C(=C)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3aR,4R,4aR,7aS,8R,8aR)-3-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B12633750.png)


![(E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12633758.png)
![7-Azaspiro[3.5]nonan-2-yl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B12633772.png)



![N-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12633803.png)



